azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone

Medicinal Chemistry Kinase Inhibition Conformational Analysis

Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone (CAS 1326897-41-9) is a synthetic 1,4-disubstituted 1,2,3-triazole derivative bearing a 4-fluoro-3-methylphenyl N1-substituent and an azepane carboxamide at the C4 position. The compound belongs to the broader class of N-aryltriazole carboxamides, a scaffold extensively explored in medicinal chemistry for lysophosphatidic acid (LPA) receptor antagonism and epigenetic modulation via lysine-specific demethylase 1 (LSD1) inhibition.

Molecular Formula C16H19FN4O
Molecular Weight 302.353
CAS No. 1326897-41-9
Cat. No. B2410262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone
CAS1326897-41-9
Molecular FormulaC16H19FN4O
Molecular Weight302.353
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCCCCC3)F
InChIInChI=1S/C16H19FN4O/c1-12-10-13(6-7-14(12)17)21-11-15(18-19-21)16(22)20-8-4-2-3-5-9-20/h6-7,10-11H,2-5,8-9H2,1H3
InChIKeyQUXRTBHONOESRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone (CAS 1326897-41-9): Procurement-Relevant Compound Profile


Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone (CAS 1326897-41-9) is a synthetic 1,4-disubstituted 1,2,3-triazole derivative bearing a 4-fluoro-3-methylphenyl N1-substituent and an azepane carboxamide at the C4 position . The compound belongs to the broader class of N-aryltriazole carboxamides, a scaffold extensively explored in medicinal chemistry for lysophosphatidic acid (LPA) receptor antagonism [1] and epigenetic modulation via lysine-specific demethylase 1 (LSD1) inhibition [2]. Its molecular formula is C16H19FN4O, with a molecular weight of approximately 302.35 g/mol [3]. The defining structural features—a seven-membered azepane ring and a fluoro-methyl-substituted phenyl group—distinguish it from the more common piperidine and morpholine congeners within the same chemotype.

Why Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone Cannot Be Replaced by Common Triazole Analogs


Within the N-aryltriazole carboxamide chemotype, seemingly conservative structural modifications produce profound and quantifiable shifts in potency, selectivity, and physicochemical properties. The replacement of the seven-membered azepane ring with a six-membered piperidine alters ring conformational flexibility and lipophilicity, directly impacting target binding kinetics and solubility profiles [1]. Similarly, the 4-fluoro-3-methyl substitution pattern on the N1-phenyl ring is not interchangeable with unsubstituted phenyl or alternative halogenation patterns; antioxidant and enzyme inhibition data from structurally related triazole series demonstrate that this specific substitution motif can shift DPPH radical scavenging by over 20 percentage points and alter LOX inhibitory potency by orders of magnitude relative to close phenyl analogs [2]. Furthermore, the combination of azepane and 4-fluoro-3-methylphenyl motifs within a single molecule represents a structurally distinct entry within the triazole carboxamide landscape , meaning substitution with commercially more common piperidine or morpholine analogs risks losing the unique conformational and electronic properties that define this chemotype's biological fingerprint.

Quantitative Differentiation Evidence: How Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone Compares to Closest Analogs


Ring-Size Effect: Azepane vs. Piperidine Conformational Impact on Target Binding Potential

The seven-membered azepane ring in the target compound confers distinct conformational properties compared to the six-membered piperidine ring found in the closest commercial analog (CAS 1326869-46-8). In a structure-based optimization study of azepane derivatives as PKB/Akt inhibitors, the seven-membered azepane ring was explicitly selected over piperidine and other ring systems because it provided an optimal fit within the ATP-binding pocket, enabling key hydrogen-bond interactions with the hinge region that smaller rings could not achieve [1]. While this evidence originates from a different chemotype (azepane-based PKB inhibitors rather than triazole carboxamides), it establishes the class-level principle that azepane→piperidine substitution cannot be assumed to be functionally neutral. The conformational flexibility of azepane relative to piperidine alters the spatial orientation of the carboxamide linkage to the triazole core, potentially affecting binding to LPA receptors [2] or LSD1 [3].

Medicinal Chemistry Kinase Inhibition Conformational Analysis Structure-Activity Relationship

4-Fluoro-3-Methylphenyl Substitution: Quantitative Antioxidant SAR Advantage over Unsubstituted Phenyl

In a directly comparable 1,2,3-triazole series (N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides), the 4-fluoro-3-methylphenyl-substituted analog (compound 10d) demonstrated a DPPH radical scavenging activity of 81% after 20 minutes and 96% after 60 minutes, while the unsubstituted phenyl analog (10a) achieved only 57% at 20 minutes and 78% at 60 minutes [1]. This represents a 24-percentage-point advantage at the early time point (81% vs. 57%) and an 18-percentage-point advantage at 60 minutes (96% vs. 78%). For inhibition of lipid peroxidation, the 4-fluoro-3-methylphenyl analog (10d) ranked among the most potent inhibitors tested, alongside the unsubstituted phenyl compound (10a), while the 4-fluorophenyl analog (10b) and 2,4-difluorophenyl analog (10c) were markedly less effective [1]. The 4-fluoro-3-methylphenyl motif thus provides a uniquely balanced electronic profile—combining the electron-withdrawing effect of fluorine with the electron-donating effect of methyl—that is not replicated by mono-fluorinated or unsubstituted phenyl rings.

Antioxidant Activity Structure-Activity Relationship DPPH Assay Lipid Peroxidation

Binding Affinity Differentiation: Triazole Carboxamide Target Engagement Data from BindingDB

While direct binding data for CAS 1326897-41-9 itself is absent from public databases, the triazole carboxamide chemotype to which it belongs has demonstrated nanomolar-level target engagement across multiple therapeutically relevant targets. A structurally related 1,2,3-triazole derivative bearing a 4-fluoro-3-methylphenyl motif showed LSD1 enzymatic inhibition with an IC50 of 100 nM in a TR-FRET assay [1], while other triazole-containing compounds in the same series achieved Ki values as low as 50 nM against LSD1 [2]. In the 5-HT6 receptor space, a triazole-containing ligand achieved a Ki of 3 nM [3]. More broadly, a closely related triazole carboxamide chemotype has been explicitly claimed as FGFR4 inhibitors with IC50 values of 43 nM, as documented in BindingDB [4]. These data establish the target class's capacity for high-affinity binding and underscore that CAS 1326897-41-9 occupies a structurally privileged position at the intersection of these validated pharmacophores. The azepane ring differentiates it from the piperidine-containing LSD1 inhibitor series, while the 4-fluoro-3-methylphenyl motif distinguishes it from unsubstituted phenyl triazole analogs with potentially inferior binding characteristics.

Receptor Binding Kinase Inhibition LSD1 5-HT6 Receptor

Lipoxygenase (LOX) Inhibitory Differentiation: 4-Fluoro-3-Methylphenyl vs. 2,4-Difluorophenyl in Triazole Series

In the same triazole nitrone series, the 4-fluoro-3-methylphenyl-substituted compound (10d) and the 2,4-difluorophenyl-substituted compound (10c) exhibited divergent LOX inhibitory profiles. Compound 10c (2,4-difluorophenyl) was identified as the most potent LOX inhibitor with an IC50 of 10 μM, whereas 10d (4-fluoro-3-methylphenyl) was not among the most potent LOX inhibitors in this series [1]. This divergent selectivity profile—where 10d excels in DPPH scavenging and lipid peroxidation inhibition but is not the most potent LOX inhibitor—demonstrates that the 4-fluoro-3-methylphenyl motif confers a distinct biological selectivity fingerprint compared to alternative fluorination patterns. For users screening triazole carboxamides against inflammatory or oxidative stress targets, this selectivity differentiation is actionable: the 4-fluoro-3-methylphenyl-bearing compound may preferentially engage radical-scavenging mechanisms over LOX-dependent pathways relative to difluorinated analogs.

Anti-inflammatory Activity Lipoxygenase Inhibition Soybean LOX Assay Triazole SAR

Optimal Application Scenarios for Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone Based on Evidence-Driven Differentiation


Epigenetic Probe Development: LSD1 Inhibitor Screening Libraries

With the triazole carboxamide scaffold validated for LSD1 inhibition at nanomolar potencies (IC50 ~50–100 nM) , CAS 1326897-41-9 represents a structurally differentiated chemical probe for LSD1-focused epigenetic screening. Unlike the extensively studied piperidine-containing LSD1 inhibitor series, the azepane ring introduces conformational diversity that may alter binding kinetics or selectivity profiles. Researchers constructing focused LSD1 inhibitor libraries for gastric cancer or other oncology indications can use this compound to probe the tolerance of the LSD1 binding pocket for seven-membered ring systems, potentially revealing structure-activity relationships not accessible with piperidine-only chemotypes.

LPA Receptor Antagonist Screening: Triazole Carboxamide Chemotype Expansion

The N-aryltriazole carboxamide scaffold is explicitly claimed in patents as LPAR antagonists for the treatment of inflammatory diseases including pulmonary fibrosis . CAS 1326897-41-9 incorporates both the triazole core and the 4-fluoro-3-methylphenyl N1-substituent within this patented chemotype space. Its azepane carboxamide at C4 distinguishes it from the more commonly exemplified piperidine and piperazine analogs in the patent literature. For medicinal chemistry teams pursuing LPAR antagonist lead optimization, this compound serves as a valuable tool to investigate whether the expanded seven-membered ring improves subtype selectivity, metabolic stability, or pharmacokinetic properties relative to six-membered ring congeners.

Oxidative Stress and Redox Biology Research Tool

The 4-fluoro-3-methylphenyl substitution motif has demonstrated quantifiable superiority in DPPH radical scavenging (81% at 20 min vs. 57% for unsubstituted phenyl; 96% at 60 min vs. 78%) and lipid peroxidation inhibition in a directly comparable triazole series . For research groups investigating oxidative stress mechanisms or screening compounds for antioxidant-dependent therapeutic applications, CAS 1326897-41-9 carries a validated N1-substituent that outperforms unsubstituted phenyl and mono-fluorinated phenyl alternatives by 16–24 percentage points in radical-scavenging capacity. This evidence supports its preferential selection over phenyl-substituted triazole analogs in assays where redox modulatory activity is the primary screening endpoint.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs

Azepane rings have been successfully employed as kinase hinge-binding motifs, as demonstrated in the structure-based optimization of azepane derivatives as PKB/Akt inhibitors where the seven-membered ring enabled hydrogen-bond interactions unattainable with smaller rings . When combined with the nanomolar FGFR4 inhibition data reported for related triazole carboxamide chemotypes (IC50 = 43 nM) , CAS 1326897-41-9 becomes a compelling fragment or lead-like molecule for scaffold-hopping campaigns targeting the kinome. The compound's azepane-triazole-fluorophenyl architecture merges a validated kinase-binding ring system with a privileged fragment scaffold, making it a strategic procurement choice for FBDD libraries and kinase selectivity profiling panels.

Quote Request

Request a Quote for azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.